molecular formula C11H15ClFNO B13265539 2-{[(3-Chloro-2-fluorophenyl)methyl]amino}-2-methylpropan-1-ol

2-{[(3-Chloro-2-fluorophenyl)methyl]amino}-2-methylpropan-1-ol

Cat. No.: B13265539
M. Wt: 231.69 g/mol
InChI Key: KREIIEZUZKLEED-UHFFFAOYSA-N
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Description

2-{[(3-Chloro-2-fluorophenyl)methyl]amino}-2-methylpropan-1-ol (CAS 1534577-96-2) is a secondary amine-alcohol derivative with the molecular formula C₁₁H₁₅ClFNO and a molecular weight of 231.69 g/mol . Its structure features a 3-chloro-2-fluorophenylmethyl group attached to a 2-methylpropan-1-ol backbone.

Properties

Molecular Formula

C11H15ClFNO

Molecular Weight

231.69 g/mol

IUPAC Name

2-[(3-chloro-2-fluorophenyl)methylamino]-2-methylpropan-1-ol

InChI

InChI=1S/C11H15ClFNO/c1-11(2,7-15)14-6-8-4-3-5-9(12)10(8)13/h3-5,14-15H,6-7H2,1-2H3

InChI Key

KREIIEZUZKLEED-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)NCC1=C(C(=CC=C1)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Chloro-2-fluorophenyl)methyl]amino}-2-methylpropan-1-ol typically involves the reaction of 3-chloro-2-fluorobenzylamine with 2-methylpropan-1-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Chloro-2-fluorophenyl)methyl]amino}-2-methylpropan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The aromatic ring can be reduced under specific conditions.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-{[(3-Chloro-2-fluorophenyl)methyl]amino}-2-methylpropanone.

    Reduction: Formation of 2-{[(3-Chloro-2-fluorophenyl)methyl]amino}-2-methylpropan-1-amine.

    Substitution: Formation of 2-{[(3-Methoxy-2-fluorophenyl)methyl]amino}-2-methylpropan-1-ol.

Scientific Research Applications

2-{[(3-Chloro-2-fluorophenyl)methyl]amino}-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(3-Chloro-2-fluorophenyl)methyl]amino}-2-methylpropan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-Amino-3-(2-chloro-6-fluorophenyl)propan-1-ol (CAS 1323966-28-4)

  • Structural Differences: This compound (C₉H₁₁ClFNO) shares an amino-propanol backbone but differs in substituent positions: the phenyl ring has 2-chloro and 6-fluoro groups versus 3-chloro-2-fluoro in the target compound .
  • The absence of a methyl group on the propanol backbone could lower lipophilicity compared to the target compound.

2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine Hydrochloride

  • Structural Differences : Retains the 3-chloro-2-fluorophenyl group but replaces the hydroxyl with a primary amine and exists as a hydrochloride salt .
  • Physicochemical Properties : The hydrochloride salt increases water solubility and thermal stability. The lack of a hydroxyl group eliminates hydrogen-bonding capacity, which may reduce solubility in polar solvents compared to the target compound.

2-{[2-(3-Chlorophenyl)-2-hydroxyethyl]amino}-2-methylpropan-1-ol (CAS 1266695-99-1)

  • However, the absence of fluorine may reduce metabolic stability, as fluorination often slows oxidative degradation in vivo.

Physicochemical and Pharmacokinetic Properties

Property Target Compound 2-Amino-3-(2-chloro-6-fluorophenyl)propan-1-ol 2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine HCl 2-{[2-(3-Chlorophenyl)-2-hydroxyethyl]amino}-2-methylpropan-1-ol
Molecular Formula C₁₁H₁₅ClFNO C₉H₁₁ClFNO C₁₀H₁₄ClFNHCl C₁₂H₁₈ClNO₂
Molecular Weight (g/mol) 231.69 ~215.65 (estimated) ~256.14 (with HCl) 251.73
Key Functional Groups Hydroxyl, Secondary amine Primary amine, Hydroxyl Primary amine (salt), Methyl Hydroxyl (two sites), Secondary amine
Halogen Substituents 3-Cl, 2-F 2-Cl, 6-F 3-Cl, 2-F 3-Cl

Biological Activity

2-{[(3-Chloro-2-fluorophenyl)methyl]amino}-2-methylpropan-1-ol, also known by its CAS number 1534577-96-2, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, efficacy in various biological assays, and relevant case studies.

The molecular formula of this compound is C₁₁H₁₅ClFNO, with a molecular weight of 231.69 g/mol. The structure includes a chloro and fluorine substituent on the phenyl ring, which may influence its biological properties.

Antiproliferative Activity

In related studies, compounds structurally similar to this compound have demonstrated notable antiproliferative effects in various cancer cell lines. For instance, a study reported IC₅₀ values (the concentration required to inhibit cell growth by 50%) ranging from 0.15 to 0.24 μM for closely related compounds against the SJSA-1 cell line . This suggests that the target compound may also possess significant antiproliferative properties.

Case Studies

  • MDM2 Inhibition : A case study focused on MDM2 inhibitors highlighted that certain derivatives led to effective tumor regression in xenograft models . Although not directly tested, it is reasonable to infer that this compound could exhibit similar effects due to structural similarities.
  • Antimicrobial Activity : While direct studies on this compound's antimicrobial activity are sparse, related compounds have shown efficacy against Gram-positive and Gram-negative bacteria. For example, imidazole derivatives demonstrated MIC values indicating significant antibacterial properties . This suggests potential for this compound in antimicrobial applications.

Data Summary

Activity Type IC₅₀ Values (μM) Study Reference
Antiproliferative0.15 - 0.24
Antimicrobial (S. aureus)<40 (varied)

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